Ravidasvir dihydrochloride is a potent, second-generation, pan-genotypic NS5A inhibitor with a high barrier to resistance. [, ] It was formerly known as PPI-668. [] Ravidasvir dihydrochloride is primarily recognized for its antiviral activity, specifically targeting the hepatitis C virus (HCV). [, ] It acts by inhibiting the NS5A protein, a key component in the HCV replication cycle. [, ] This makes ravidasvir dihydrochloride a valuable tool in scientific research focused on understanding HCV replication mechanisms, developing antiviral therapies, and investigating viral resistance.
The synthesis of Ravidasvir involves several complex steps that utilize various chemical reactions and catalysts. A notable method includes:
This multi-step synthesis highlights the complexity involved in producing Ravidasvir dihydrochloride, necessitating careful control of reaction conditions and purification processes.
The molecular structure of Ravidasvir dihydrochloride can be represented by its IUPAC name: methyl N-[(2S)-1-[(2S)-2-[4-(6-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-1,3-benzodiazol-5-yl}naphthalen-2-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate .
The structure features multiple rings and functional groups that contribute to its activity as an antiviral agent.
Ravidasvir undergoes various chemical reactions during its synthesis, including:
These reactions are critical for achieving the desired purity and yield of Ravidasvir.
Ravidasvir acts primarily as an inhibitor of the hepatitis C virus nonstructural protein 5A, which is crucial for viral replication. By binding to this protein, Ravidasvir disrupts the virus's ability to replicate within host cells. This mechanism is particularly effective across different genotypes of hepatitis C, making it a valuable component in combination therapies aimed at achieving sustained virologic response rates .
These properties influence the bioavailability and pharmacokinetics of Ravidasvir dihydrochloride .
Ravidasvir dihydrochloride is primarily used in clinical research for treating chronic hepatitis C infections. Its application includes:
Ravidasvir dihydrochloride (chemical name: methyl N-[(2S)-1-[(2S)-2-[4-(6-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-1,3-benzodiazol-5-yl}naphthalen-2-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride) is a complex organic molecule with the empirical formula C42H52Cl2N8O6 and a molecular weight of 835.82 g/mol [1] [4]. The structure features four chiral centers at positions C-2, C-2', C-1", and C-1'", with established absolute configurations of (2S,2'S,1"S,1'"S) [4] [7]. The core scaffold integrates:
Table 1: Key Molecular Identifiers
Property | Value |
---|---|
Empirical Formula | C42H52Cl2N8O6 |
CAS Number | 1303533-81-4 |
Molecular Weight (g/mol) | 835.82 |
Stereochemical Configuration | (2S,2'S,1"S,1'"S) |
IUPAC Name | See chemical name above |
Solubility: Ravidasvir dihydrochloride is sparingly soluble in water but exhibits high solubility in dimethyl sulfoxide (DMSO) at 125 mg/mL (149.55 mM) [2]. This property facilitates its use in in vitro antiviral assays and formulation development. The hydrochloride salt form significantly enhances aqueous solubility compared to the freebase, which is practically insoluble in water [6].
Stability: The compound remains stable under controlled storage conditions (4°C, sealed, dry environments), but is hygroscopic and susceptible to hydrolysis under extreme pH or prolonged exposure to moisture [2] [6]. Accelerated stability studies indicate negligible degradation at 25°C/60% relative humidity over 3 months when packaged with desiccants [6].
Crystallography: X-ray diffraction studies confirm that the dihydrochloride salt crystallizes in a monoclinic system, with HCl ions forming bridging hydrogen bonds between protonated nitrogens and chloride anions. This lattice structure enhances thermal stability and reduces deliquescence compared to the freebase form [6].
Table 2: Physicochemical Profile
Property | Dihydrochloride Form | Freebase Form |
---|---|---|
Solubility in DMSO | 125 mg/mL (149.55 mM) | >100 mg/mL |
Water Solubility | Moderate | Negligible |
Melting Point | >200°C (decomposition) | Not reported |
Hygroscopicity | Moderate | High |
Recommended Storage | 4°C, anhydrous | -20°C, anhydrous |
Nuclear Magnetic Resonance (NMR): 1H-NMR spectra (DMSO-d6, 400 MHz) exhibit characteristic signals:
Mass Spectrometry: High-resolution ESI-MS shows a monoisotopic mass of 834.3387 Da for the freebase (C42H50N8O6), with the dihydrochloride form exhibiting a characteristic [M+2H]2+ cluster at m/z 418.41 [4] [8]. Fragmentation patterns include cleavage of carbamate groups (loss of 59 Da) and pyrrolidine rings, supporting the connectivity inferred from synthetic pathways [7].
Table 3: Key Spectroscopic Signatures
Technique | Key Features |
---|---|
1H-NMR | δ 8.34 (aromatic H), 5.27 (chiral α-H), 3.56 (OCH3), 0.81–0.86 (valine CH3) |
13C-NMR | δ 172.1 (amide C=O), 156.8 (carbamate C=O), 145.2 (imidazole C) |
HRMS (ESI+) | [M+H]+ Calc. 763.3834; Found 763.3841 (freebase) |
Fragmentation | Losses of •OCH3 (31 Da), •CONHCH(CH3)2 (114 Da) |
The dihydrochloride salt offers distinct advantages over the freebase (CAS: 1242087-93-9, C42H50N8O6):
Table 4: Salt Form Comparison
Parameter | Dihydrochloride | Freebase |
---|---|---|
Chemical Formula | C42H52Cl2N8O6 | C42H50N8O6 |
CAS Number | 1303533-81-4 | 1242087-93-9 |
Bioavailability | High (rat pharmacokinetic studies) | Moderate |
Degradation Rate | 1.8% (4 weeks, 40°C/75% RH) | 5.2% (4 weeks, 40°C/75% RH) |
Handling | Non-hygroscopic crystalline solid | Hygroscopic amorphous powder |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7